Scientific Field: Pharmaceutical Chemistry
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine, a medication used for the treatment of obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.
Results or Outcomes: The successful synthesis of fluvoxamine using 4-Chloro-3-(trifluoromethyl)benzonitrile as an intermediate would result in a medication that can be used to treat various mental health disorders.
Scientific Field: Organic Chemistry
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne. This reaction is a type of carbon-carbon bond forming reaction which is fundamental in organic synthesis.
Results or Outcomes: The outcome of this reaction would be the formation of a new organic compound through the formation of a carbon-carbon bond.
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in the synthesis of Sorafenib, a medication used for the treatment of primary liver cancer.
Results or Outcomes: The successful synthesis of Sorafenib using 4-Chloro-3-(trifluoromethyl)benzonitrile as an intermediate would result in a medication that can be used to treat primary liver cancer.
Scientific Field: Physical Chemistry
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT).
Results or Outcomes: The outcome of this determination would be the electron affinity of 1,3,5,7-cyclooctatetraene (COT), which is a fundamental property in physical chemistry.
Scientific Field: Medicinal Chemistry
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in the synthesis of potential drug molecules.
Results or Outcomes: The outcome of this application would be the creation of new potential drug molecules that can be further tested for their pharmacological activities.
Scientific Field: Computational Chemistry
Application Summary: 4-Chloro-3-(trifluoromethyl)benzonitrile is used in simulation visualizations.
Results or Outcomes: The outcome of this application would be the creation of detailed and accurate visualizations of the 4-Chloro-3-(trifluoromethyl)benzonitrile molecule.
4-Chloro-3-(trifluoromethyl)benzonitrile is an aromatic compound characterized by a chlorinated benzene ring with a trifluoromethyl group and a nitrile functional group. Its molecular formula is C₈H₃ClF₃N, and it has a molecular weight of approximately 205.56 g/mol. This compound appears as a white crystalline solid with a characteristic odor and is known for its chemical stability and reactivity due to the presence of both the chloro and trifluoromethyl groups .
These reactions allow for the modification of the compound into various derivatives, which can have different properties and applications .
Several synthesis methods exist for producing 4-Chloro-3-(trifluoromethyl)benzonitrile:
These methods highlight the versatility of synthetic approaches available for this compound.
4-Chloro-3-(trifluoromethyl)benzonitrile finds applications in various fields:
Several compounds share structural similarities with 4-Chloro-3-(trifluoromethyl)benzonitrile. Below is a comparison with notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chlorobenzonitrile | C₇H₄ClN | Lacks trifluoromethyl group; simpler structure |
| 3-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Isomeric form; different substitution pattern |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Another isomer; alters reactivity based on position |
| 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | C₉H₂ClF₆N | Contains additional trifluoromethyl groups; enhanced reactivity |
The uniqueness of 4-Chloro-3-(trifluoromethyl)benzonitrile lies in its specific arrangement of functional groups, which influences both its chemical behavior and potential applications compared to these similar compounds .
Acute Toxic;Irritant